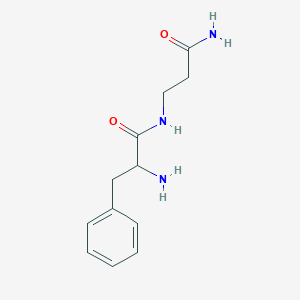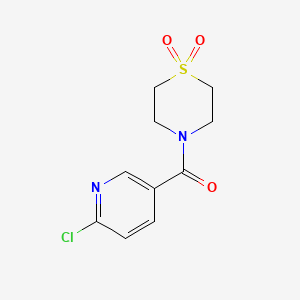
6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid
Vue d'ensemble
Description
6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid, also known as 6-PPCA, is a heterocyclic organic compound that has been widely studied in recent years due to its potential applications in pharmaceuticals and biochemistry. 6-PPCA has a wide range of potential uses, from synthesis of organic compounds to drug design and development.
Applications De Recherche Scientifique
Medicinal Chemistry
6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid: is a compound that has been explored for its potential in medicinal chemistry due to the presence of the pyrrolidine ring . This ring is a common feature in many biologically active compounds and is known for its ability to efficiently explore the pharmacophore space due to its sp3-hybridization . The compound’s stereochemistry and non-planarity contribute to its potential for creating diverse and selective bioactive molecules.
Agriculture
In the agricultural sector, this compound could be used for the synthesis of plant growth regulators or pesticides. Its pyrrolidine core can be modified to create compounds with specific activities against pests or to regulate plant growth .
Materials Science
6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid: may find applications in materials science, particularly in the development of novel polymers or coatings. The pyrrolidine ring can impart certain desirable properties such as flexibility, durability, and chemical resistance to the materials.
Environmental Science
This compound could be utilized in environmental science research, particularly in the study of green chemistry and sustainable processes. Its potential as a catalyst in various chemical reactions could lead to more environmentally friendly manufacturing processes .
Biochemistry
In biochemistry, 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid might be used as a building block for the synthesis of complex molecules. It could also serve as a key intermediate in metabolic pathways or in the synthesis of biomolecules .
Pharmacology
The pyrrolidine core of this compound is significant in pharmacology. It is part of many pharmacologically active molecules and alkaloids. Derivatives of this compound could be used to develop new medications with various biological activities, such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Drug Discovery
In drug discovery, the pyrrolidine ring is valued for its role in the design of new drugs. It can be used to create compounds with a specific biological profile, which is crucial for developing targeted therapies .
Synthetic Organic Chemistry
Finally, in synthetic organic chemistry, this compound can be used as a precursor or an intermediate in the synthesis of complex organic molecules. Its versatility allows chemists to construct a wide range of structures with potential applications across different fields .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring are often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific information on this compound, it’s difficult to detail its mode of action. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Propriétés
IUPAC Name |
6-(pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(13-6-1-2-7-13)8-4-3-5-9(12-8)11(15)16/h3-5H,1-2,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRINNVKMJWRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)
![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)
![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)
![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)


